1-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H16ClNO and its molecular weight is 273.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacology Applications
One of the primary research applications of compounds related to 1-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves neuropharmacology, particularly in the study of AMPA receptors. For example, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been evaluated as a potential PET tracer for imaging AMPA receptors in the brain due to its potent non-competitive AMPA antagonistic properties (Årstad et al., 2006). The synthesis, resolution, and stereochemistry of its enantiomers have been explored to enhance anticonvulsant and antagonistic effects, highlighting the significance of stereochemistry in neuropharmacological research (Gitto et al., 2007).
Medicinal Chemistry and Antiplasmodial Activity
In medicinal chemistry, derivatives of 1,2,3,4-tetrahydroisoquinoline, including those with the 4-chlorophenyl group, have been investigated for their antiplasmodial activity against Plasmodium falciparum. Compounds such as 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline demonstrated moderate to high activity, suggesting their potential as anti-malarial agents. The study emphasizes the exploration of simple 1-aryl-1,2,3,4-tetrahydroisoquinolines for therapeutic applications (Hanna et al., 2014).
Synthetic Methodology
The synthesis and application of 1,2,3,4-tetrahydroisoquinoline derivatives in synthetic chemistry have been widely documented. Research includes the development of efficient methods for synthesizing enantiopure derivatives, such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which serve as precursors or modulators in the synthesis of compounds targeting nuclear receptors (Forró et al., 2016). Furthermore, the synthesis of 1,2,3,4-tetrahydroisoquinolines has been refined over time to improve yields and explore new chemical properties, contributing to a broader understanding of their applications in drug development and other areas of chemistry (Kashdan et al., 1982).
Properties
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-19-14-6-7-15-12(10-14)8-9-18-16(15)11-2-4-13(17)5-3-11/h2-7,10,16,18H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICTYUOVIOEWRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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